[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of carboxylic acid groups through oxidation reactions. The final step often involves hydration to obtain the hydrate form. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of skin diseases and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler derivative with one carboxylic acid group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications
Uniqueness
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid;hydrate is unique due to its specific structural features, including the presence of two carboxylic acid groups and its hydrate form.
Properties
Molecular Formula |
C16H10O7 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C16H8O6.H2O/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13;/h1-6H,(H,17,18)(H,19,20);1H2 |
InChI Key |
HKVITMNNEVXIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O.O |
Origin of Product |
United States |
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